molecular formula C24H25Cl2OP B8466807 (6-Chloro-2-oxohexyl) triphenylphosphonium chloride CAS No. 62343-99-1

(6-Chloro-2-oxohexyl) triphenylphosphonium chloride

Cat. No. B8466807
Key on ui cas rn: 62343-99-1
M. Wt: 431.3 g/mol
InChI Key: VAWBQEAZOIRDRO-UHFFFAOYSA-M
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Patent
US04041050

Procedure details

A solution consisting of 18.5 parts of [(tetrahydro-2H-pyran-2-ylidene)methyl]triphenylphosphonium chloride in 100 parts by volume of concentrated hydrochloric acid is heated at the reflux temperature for about 36 hours, then is cooled to room temperature. The solvent is removed by distillation under reduced pressure to afford (6-chloro-2-oxohexyl)triphenyl-phosphonium chloride, identical with the product of Example 2.
[Compound]
Name
18.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[(tetrahydro-2H-pyran-2-ylidene)methyl]triphenylphosphonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-:1].[O:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[CH:8][P+:9]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl>>[Cl-:1].[Cl:1][CH2:7][CH2:6][CH2:5][CH2:4][C:3](=[O:2])[CH2:8][P+:9]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1,3.4|

Inputs

Step One
Name
18.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
[(tetrahydro-2H-pyran-2-ylidene)methyl]triphenylphosphonium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].O1C(CCCC1)=C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at the reflux temperature for about 36 hours
Duration
36 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[Cl-].ClCCCCC(C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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